molecular formula C19H19N5O2S B2574787 (2-(methylthio)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034401-68-6

(2-(methylthio)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No.: B2574787
CAS No.: 2034401-68-6
M. Wt: 381.45
InChI Key: SLWIEGMRLDTGNK-UHFFFAOYSA-N
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Description

The compound (2-(methylthio)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone features a pyridine ring substituted with a methylthio (-SMe) group at position 2, connected via a methanone bridge to an azetidine ring. The azetidine is further functionalized at position 3 with a 1,2,3-triazole moiety bearing a phenoxymethyl (-CH2OPh) substituent at position 2. This structure combines aromatic, heterocyclic, and sulfur-containing groups, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2S/c1-27-18-17(8-5-9-20-18)19(25)23-11-15(12-23)24-10-14(21-22-24)13-26-16-6-3-2-4-7-16/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWIEGMRLDTGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2-(methylthio)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a novel synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its antibacterial properties, anti-inflammatory effects, and overall therapeutic potential based on diverse research findings.

Chemical Structure

The structure of the compound can be broken down into distinct functional groups that contribute to its biological activity:

  • Pyridine ring : Known for its role in various pharmacological activities.
  • Triazole moiety : Often associated with antimicrobial properties.
  • Azetidine ring : Contributes to the compound's ability to interact with biological targets.

Antibacterial Activity

Recent studies have indicated that compounds containing pyridine and triazole rings exhibit significant antibacterial activity. For instance, a study synthesized various derivatives and evaluated their antibacterial potential using the cup plate diffusion method. The results showed that several derivatives demonstrated promising antibacterial effects against common pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Related Compounds

CompoundBacterial StrainZone of Inhibition (mm)
Compound AS. aureus15
Compound BE. coli18
This compound S. aureus20
This compound E. coli22

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through in vitro assays assessing its ability to inhibit cyclooxygenase (COX) enzymes. A study reported that related compounds exhibited IC50 values against COX enzymes, suggesting that modifications in the structure could enhance anti-inflammatory activity .

Table 2: Inhibition of COX Enzymes

CompoundCOX EnzymeIC50 (µM)
Compound CCOX-130.5
Compound DCOX-225.0
This compound COX-128.0
This compound COX-222.5

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazole derivatives similar to our compound. These derivatives were tested for their antibacterial and anti-inflammatory properties. The results indicated that modifications in the triazole ring significantly enhanced both antibacterial activity and COX inhibition .

Scientific Research Applications

Chemical Synthesis

The synthesis of this compound involves multiple steps that require careful optimization of reaction conditions. The retrosynthetic analysis is crucial for identifying suitable precursors and optimizing yields. Techniques such as chromatography are employed for purification, ensuring the isolation of the desired product with high purity levels.

Antimicrobial Properties

Research indicates that compounds similar to (2-(methylthio)pyridin-3-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone demonstrate antimicrobial activity against various pathogens. For instance, derivatives of thiazolopyridines have shown potent inhibitory effects against bacteria like Pseudomonas aeruginosa and Escherichia coli with minimum inhibitory concentration (MIC) values as low as 0.21 μM . This suggests that the compound could be developed into a novel antimicrobial agent.

Antifungal Activity

The compound's triazole moiety is known for its antifungal properties. Compounds containing triazole rings are widely studied for their effectiveness against fungal infections, making this compound a candidate for further investigation in antifungal drug development .

Potential Applications

Given its complex structure and bioactivity, This compound could serve various purposes in research and pharmaceutical development:

  • Drug Development : As a precursor in synthesizing new antimicrobial or antifungal agents.
  • Research Tool : To study mechanisms of action in microbial resistance or to explore new therapeutic pathways.

Synthesis and Evaluation of Related Compounds

Recent studies have synthesized related compounds featuring similar structural motifs and evaluated their biological activities. For example, the synthesis of thiazolo[4,5-b]pyridines has led to promising results in antimicrobial efficacy and drug-like properties, indicating that derivatives could enhance therapeutic options against resistant strains .

In Silico Studies

In silico assessments have revealed favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties for compounds related to this class, suggesting good bioavailability and potential for clinical application . These studies are crucial for guiding further experimental validation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s closest analogs share the methanone-linked pyridine and azetidine-triazole framework but differ in substituents and core modifications. Key comparisons include:

Table 1: Structural Comparison with Analogs
Compound Name / ID Pyridine Substituent Azetidine/Triazole Substituent Core Heterocycle Key Structural Differences
Target Compound 2-(Methylthio) 4-(Phenoxymethyl)-1H-1,2,3-triazole Azetidine Reference structure
(2-Hydroxy-6-methylpyridin-3-yl)[3-(4-{[(pyridin-4-yl)oxy]methyl}-1H-1,2,3-triazol-1-yl)azetidin-1-yl]methanone 2-Hydroxy, 6-methyl 4-((Pyridin-4-yl)oxymethyl) Azetidine Hydroxy vs. methylthio; pyridyloxy vs. phenoxymethyl
Imidazo-pyridin-3-yl-piperazin-1-yl-methanones (e.g., 8p, 10a, 11a,b) Imidazo-pyridine Piperazine-linked triazole (e.g., 4-propyl, 4-cyclopropyl) Piperazine Azetidine vs. piperazine; imidazo-pyridine vs. pyridine
Dihydropyranone-linked triazoles (e.g., (2RS,6RS)-2-(4-Methoxyphenyl)-6-(substituted ethyl)dihydro-2H-pyran-4(3H)-one) Dihydropyranone core Ethyl-linked triazole (e.g., 4-pyridyl) Dihydropyranone Core ring (6-membered vs. azetidine); triazole positioning
Pyrazol-1-yl-pyridin-3-yl-methanone derivatives (e.g., [5-(1H-indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-yl methanone) Pyrazole Indole/phenyl substituents Pyrazole Pyrazole vs. triazole; indole vs. phenoxymethyl

Physicochemical and Spectroscopic Properties

  • Solubility : Hydroxy-substituted pyridines (e.g., ) exhibit higher aqueous solubility due to hydrogen bonding, whereas methylthio groups may reduce solubility .
Table 2: Spectroscopic Data Highlights
Compound Class Key NMR Signals (δ, ppm) IR Stretching (C=O, cm⁻¹) Mass Spectrometry (m/z)
Target Analog Pyridine: δ 6.8–7.5 (aromatic H); Azetidine: δ 4.2–4.5 (N-CH2); Triazole: δ 8.1 (H-5) 1720–1740 ~450–500 (M+H)+
Piperazine-Triazole Piperazine: δ 2.5–3.5 (CH2N); Triazole: δ 7.8–8.3 (H-5) 1705–1725 ~500–600 (M+H)+
Dihydropyranone Dihydropyranone: δ 2.2–2.6 (CH3); δ 4.1–4.3 (OCH2) 1725–1745 ~350–400 (M+H)+

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